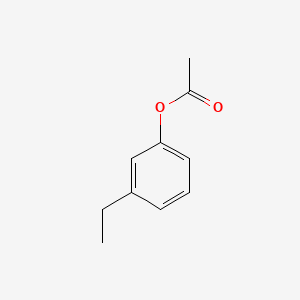

m-Ethylphenyl acetate

Description

m-Ethylphenyl acetate (IUPAC name: 3-ethylphenyl acetate) is an organic ester derived from acetic acid and m-ethylphenol. Its molecular structure consists of a phenyl ring with an ethyl group (-CH₂CH₃) in the meta position (position 3) and an acetyloxy (-OAc) group attached to the aromatic ring. This compound is part of a broader class of aryl acetates, which are widely utilized in industrial and research settings, including applications in fragrance synthesis, polymer additives, and pharmaceutical intermediates .

The meta-substitution pattern distinguishes it from ortho- and para-substituted analogs, influencing its physicochemical properties and reactivity.

Properties

CAS No. |

3056-60-8 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

(3-ethylphenyl) acetate |

InChI |

InChI=1S/C10H12O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h4-7H,3H2,1-2H3 |

InChI Key |

KAGKFSYVRVNAND-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)OC(=O)C |

Canonical SMILES |

CCC1=CC(=CC=C1)OC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

3056-60-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenol, m-ethyl-, acetate (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

m-Ethylphenyl acetate can be compared to other aryl acetates with substituents in different positions or with varying functional groups (Table 1):

| Compound Name | Substituent Position | Functional Group | Key Structural Feature |

|---|---|---|---|

| This compound | Meta (3) | -OAc, -CH₂CH₃ | Ethyl group in meta position |

| o-Ethylphenyl acetate | Ortho (2) | -OAc, -CH₂CH₃ | Ethyl group adjacent to -OAc |

| p-Ethylphenyl acetate | Para (4) | -OAc, -CH₂CH₃ | Ethyl group opposite to -OAc |

| m-Methylphenyl acetate | Meta (3) | -OAc, -CH₃ | Methyl substituent in meta |

| m-Nitrophenyl acetate | Meta (3) | -OAc, -NO₂ | Electron-withdrawing nitro group |

| m-Methoxyphenyl acetate | Meta (3) | -OAc, -OCH₃ | Electron-donating methoxy group |

Key Observations :

- Steric Effects : The meta-substituted ethyl group in this compound imposes less steric hindrance compared to ortho-substituted analogs (e.g., o-ethylphenyl acetate), where the proximity of the ethyl and acetyloxy groups may hinder reactivity .

- Electronic Effects: Compared to electron-withdrawing groups (e.g., -NO₂ in m-nitrophenyl acetate), the ethyl group in this compound is electron-donating, which stabilizes the aromatic ring but may reduce electrophilic substitution rates .

Physical and Chemical Properties

Aryl acetates exhibit distinct physical properties based on substituent size and polarity:

| Property | This compound | m-Methylphenyl Acetate | m-Nitrophenyl Acetate |

|---|---|---|---|

| Boiling Point (°C) | ~245–260 (estimated) | ~230–240 | ~280–300 |

| Solubility in Water | Low | Low | Very low |

| Hydrolysis Rate (Relative) | Moderate | Fast | Slow |

Hydrolysis Reactivity :

- The hydrolysis of this compound proceeds via nucleophilic acyl substitution, yielding m-ethylphenol and acetic acid. Its hydrolysis rate is slower than m-methylphenyl acetate due to the ethyl group’s greater electron-donating inductive effect, which reduces the electrophilicity of the carbonyl carbon. Conversely, m-nitrophenyl acetate hydrolyzes more slowly due to the nitro group’s electron-withdrawing effect, which stabilizes the ester bond .

Analytical Differentiation

Gas chromatography (GC) and mass spectrometry (MS) are standard methods for distinguishing aryl acetates. For example:

- Retention Indices : this compound is expected to have a longer GC retention time compared to m-methylphenyl acetate due to its higher molecular weight and hydrophobicity .

- Mass Spectral Peaks : Key fragments include the molecular ion [M⁺] and characteristic losses (e.g., loss of acetic acid, m/z 60). Meta-substituted isomers can be differentiated using retention time libraries and spectral databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.